molecular formula C17H10Cl2N4O2 B8550718 4-(4,6-Dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl)picolinonitrile

4-(4,6-Dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl)picolinonitrile

Cat. No.: B8550718
M. Wt: 373.2 g/mol
InChI Key: NXKZPJDIVDWGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,6-Dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl)picolinonitrile is a useful research compound. Its molecular formula is C17H10Cl2N4O2 and its molecular weight is 373.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H10Cl2N4O2

Molecular Weight

373.2 g/mol

IUPAC Name

4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C17H10Cl2N4O2/c1-24-12-4-2-3-5-13(12)25-14-15(18)22-17(23-16(14)19)10-6-7-21-11(8-10)9-20/h2-8H,1H3

InChI Key

NXKZPJDIVDWGGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=CC(=NC=C3)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Within 20 min. 61 ml (633 mmol) of POCl3 were added dropwise to 34 ml (200 mmol) of diisopropyl ethylamine at 5° C. to 10° C. followed by stirring at 5° C. to 10° C. for 15 min. Then 23.5 g (66 mmol) of 4-[4,6-dihydroxy-5-(2-methoxy-phenoxy)-pyrimidine-2-yl]-pyridine-2-carboxylic acid amide were added in four portions under cooling followed by stirring at 90° C. for 25 hr. The reaction mixture was cooled down to 20° C. and transferred to a new flask together with 50 ml of dichloromethane. Volatile components (i.e. excess of POCl3) was removed by evaporation from 20° C. to 70° C. followed by re-distillation with 100 ml of toluene. After adding 250 ml of dichloromethane to the residue (88 g of a black oil) the solution was heated to 35° C. to 40° C. and 80 ml of de-ionized water were added dropwise within 30 min. whereby the pH was kept constant by the subsequent addition of 28% NaOH solution (60 ml) within 5 to 6 hr. The mixture was stirred at 35° C. to 40° C. for 30 min. followed by removal of dichloromethane by distillation. The resulting suspension was allowed to cool down to 20° C. and was stirred for additional 2 hr. The solid was filtered off under suction, washed with 500 ml of water and dried at 70° C., 2000 Pa for 16 hr. There were obtained 21.3 g (86% of theory) of 4-[4,6-dichloro-5-(2-methoxy-phenoxy)-pyrimidine-2-yl]-pyridine-2-carbonitrile with a HPLC purity of 94.3% (w/w).
Name
Quantity
61 mL
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Name
4-[4,6-dihydroxy-5-(2-methoxy-phenoxy)-pyrimidine-2-yl]-pyridine-2-carboxylic acid amide
Quantity
23.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

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